[Naphthalen-1-yl(phenyl)methyl]hydrazine
Description
[Naphthalen-1-yl(phenyl)methyl]hydrazine is a hydrazine derivative featuring a naphthalene ring substituted at the 1-position with a phenylmethyl group. This compound is structurally characterized by the presence of a hydrazine (-NH-NH₂) moiety linked to a naphthalene-phenyl hybrid scaffold. Its synthesis typically involves condensation reactions between naphthaldehyde derivatives and substituted hydrazines under acidic or microwave-assisted conditions . The compound’s unique aromatic framework and hydrazine functionality make it a versatile intermediate in medicinal chemistry, particularly for designing antioxidants, antitumor agents, and central nervous system-targeting molecules .
Properties
IUPAC Name |
[naphthalen-1-yl(phenyl)methyl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-19-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17,19H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRKKELHVKATQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalen-1-yl(phenyl)methyl]hydrazine typically involves the reaction of naphthalene derivatives with phenylhydrazine. One common method is the condensation reaction between naphthaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
[Naphthalen-1-yl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
[Naphthalen-1-yl(phenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of [Naphthalen-1-yl(phenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Substituent Variations
- 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine (Compound 4) : Derived from 1-naphthaldehyde and phenylhydrazine, this analogue replaces the phenylmethyl group with a phenylidene moiety. Its IR spectrum shows distinct N-H (3312 cm⁻¹) and C=N (1594 cm⁻¹) stretches, indicating a conjugated hydrazone structure .
- Naphthalen-1-ylhydrazine : Simplifies the structure by lacking the phenylmethyl group, resulting in higher reactivity in nucleophilic substitutions .
- 2-(Naphthalen-1-yl)acetohydrazide : Incorporates an acetohydrazide side chain, enhancing hydrogen-bonding capacity and solubility compared to the parent compound .
Heterocyclic Derivatives
- 4-Thiazolidinone derivatives: Synthesized by cyclizing hydrazine intermediates with mercaptoacetic acid, these compounds exhibit improved bioactivity due to the thiazolidinone ring’s electron-withdrawing effects .
- (Naphthalen-1-yloxy)-acetic acid hydrazides : Feature an ether-linked acetic acid group, altering electronic properties and antioxidant efficacy .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | IR Key Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Naphthalen-1-yl(phenyl)methyl]hydrazine | - | - | N-H (3190–3382), C=O (1682–1695) | [3, 23] |
| 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine | 50–51 | 72.35 | N-H (3312), C=N (1594) | [10] |
| (Naphthalen-1-yloxy)-acetic acid (4-methyl-benzylidene)-hydrazide | 182–185 | 80.5 | N-H (3382), C=O (1695), C-O (1255) | [3] |
| 2-(Naphthalen-1-yl)acetohydrazide | Not reported | 90 | N-H (3464), C=O (1682) | [8] |
Key Observations :
Antioxidant Activity
- This compound derivatives : Exhibit moderate DPPH radical scavenging (50–60% at 100 μM), attributed to the hydrazone group’s redox activity .
- 4-Thiazolidinone derivatives: Show superior activity (74–82% scavenging) due to synergistic effects between the thiazolidinone ring and naphthalene system .
- (Naphthalen-1-yloxy)-acetic acid hydrazides : Demonstrate variable activity (40–75%) depending on substituent electronegativity; nitro groups enhance radical stabilization .
Neuroprotective Activity
- 2-(Naphthalen-1-yl)-N-[2-substituted thiazolidinone]acetamides: Compound 4c (3-nitro-substituted) reduces 6-OHDA-induced Parkinsonian symptoms in rats by 82%, outperforming analogues with methyl or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
